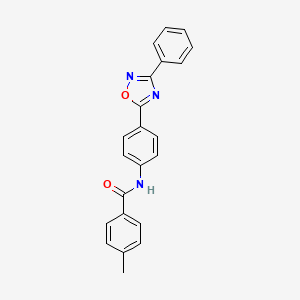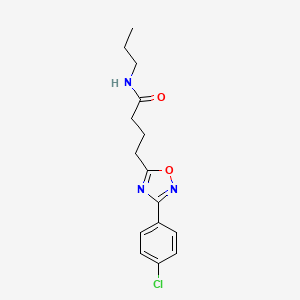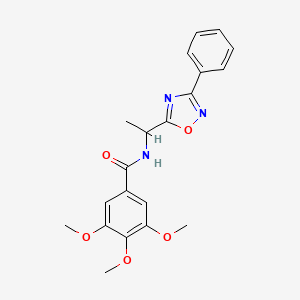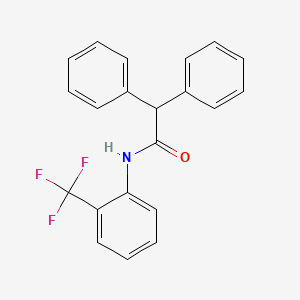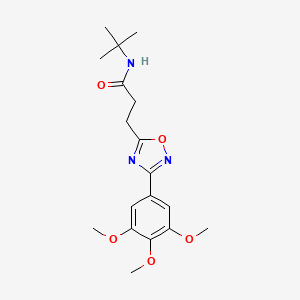
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TBOA, is a compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to modulate glutamate signaling in the brain.
作用机制
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases the extracellular levels of glutamate, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to an increase in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The effects of this compound on neuronal function have been extensively studied in vitro and in vivo. This compound has been found to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, suggesting an increase in glutamatergic neurotransmission. This compound has also been found to induce seizures in animal models, highlighting its potential as a tool for studying epilepsy.
实验室实验的优点和局限性
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a tool for studying glutamatergic neurotransmission. It is a potent and selective inhibitor of EAATs, which allows for the modulation of glutamate signaling without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and can be obtained in pure form using column chromatography.
However, there are also limitations to the use of this compound in lab experiments. This compound is a non-specific inhibitor of EAATs and can also inhibit other transporters such as the neutral amino acid transporter. This can lead to off-target effects and limit the interpretation of experimental results. Additionally, this compound has been found to induce seizures in animal models, which can be a confounding factor in studies of neurological disorders.
未来方向
There are several future directions for research related to N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective inhibitors of EAATs that can modulate glutamate signaling without affecting other neurotransmitter systems. Another area of interest is the use of this compound as a tool for studying the role of glutamate signaling in neurological disorders such as epilepsy and stroke. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce off-target effects.
合成方法
The synthesis of N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of tert-butyl 3-aminopropanoate with 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in research related to neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been found to modulate glutamate signaling in the brain by inhibiting the reuptake of glutamate by EAATs. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
属性
IUPAC Name |
N-tert-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-18(2,3)20-14(22)7-8-15-19-17(21-26-15)11-9-12(23-4)16(25-6)13(10-11)24-5/h9-10H,7-8H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXLWLZGRUECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


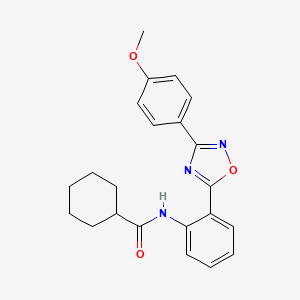
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)
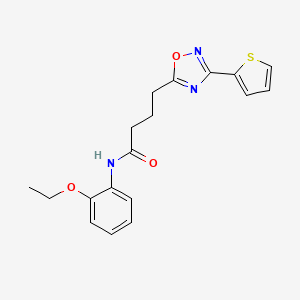



![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
